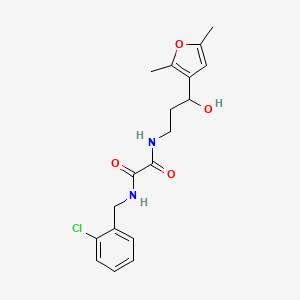

![molecular formula C21H20FNO4S2 B2515869 N-[2-[(4-氟-3-甲基苯基)磺酰基]-2-(2-噻吩基)乙基]-2-甲氧基苯甲酰胺 CAS No. 946242-90-6](/img/structure/B2515869.png)

N-[2-[(4-氟-3-甲基苯基)磺酰基]-2-(2-噻吩基)乙基]-2-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

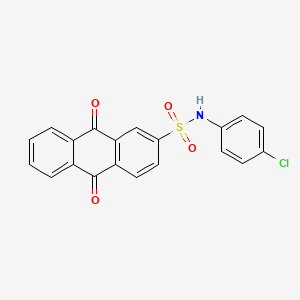

The compound "N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-methoxybenzamide" is a structurally complex molecule that may be related to various benzamide derivatives with potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structure, and chemical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the coupling of amide groups with aromatic systems, as seen in the oxidative coupling method described for the synthesis of 2-aryl ethenesulfonyl fluorides and sulfonyl fluoride substituted γ-lactams . This method utilizes a rhodium(III)-catalyzed reaction, which could potentially be adapted for the synthesis of the compound , considering its sulfonyl and benzamide functional groups.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of an amide bond linked to an aromatic system. In the case of the compound "N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-methoxybenzamide," the presence of a sulfonyl group attached to a phenyl ring and a methoxy group on the benzamide moiety suggests a complex molecular architecture that may influence its binding affinity to biological receptors, as seen in the structure-affinity relationship study of similar compounds .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including hydrogenation and esterification, as demonstrated in the synthesis of 4-Amino-N-[3-(2-hydroxyethyl)sulfonylsulfatide]phenylbenzamide . These reactions are crucial for modifying the functional groups and improving the yield of the desired products. The compound may also be amenable to such reactions, which could be used to modify its structure and enhance its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their functional groups and molecular structure. For instance, the presence of a methoxy group can affect the solubility and membrane permeability of the compound, as seen in the study of N-(methoxypolyethylene glycol) rho-hydroxymercuribenzamide and its effect on spermatozoan motility . The sulfonyl group in the compound is likely to contribute to its reactivity and potential as a sulfhydryl group reagent, which could be relevant in biological contexts.

科学研究应用

燃料电池质子交换膜

一项研究讨论了梳状聚(亚芳基醚砜)的合成,该聚合物具有磺化侧链接枝单元,可用于燃料电池中的质子交换膜。这些聚合物表现出高质子传导率和良好的热稳定性,使其适用于燃料电池应用中的聚电解质膜材料 (Kim, Robertson, & Guiver, 2008).

受体成像放射性配体

另一项研究介绍了[11C]L-159,884 和 [11C]L-162,574 的开发,它们是针对血管紧张素 II、AT1 受体成像的放射性标记非肽血管紧张素 II 拮抗剂。这项研究提供了对这些化合物在理解不同生理和病理条件下受体分布和功能方面的潜在用途的见解 (Hamill 等人,1996).

新型杀虫剂

氟苯二酰胺是一种具有独特化学结构的化合物,包括磺酰基烷基,显示出极强的杀虫活性,尤其对鳞翅目害虫。这项研究突出了结构新颖化合物在害虫管理农业应用中的潜力 (Tohnishi 等人,2005).

合成和化学应用

在碳水化合物化学中,2-[(4-氟苯基)磺酰基]乙氧羰基 (Fsec) 保护的糖基供体的合成和应用研究说明了此类化合物在合成复杂分子中的效用。Fsec 基团在化学反应过程中保护羟基,展示了含磺酰基化合物在合成化学中的多功能性 (Spjut, Qian, & Elofsson, 2010).

属性

IUPAC Name |

N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FNO4S2/c1-14-12-15(9-10-17(14)22)29(25,26)20(19-8-5-11-28-19)13-23-21(24)16-6-3-4-7-18(16)27-2/h3-12,20H,13H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AALYRDWDLLBIPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C2=CC=CC=C2OC)C3=CC=CS3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-methoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

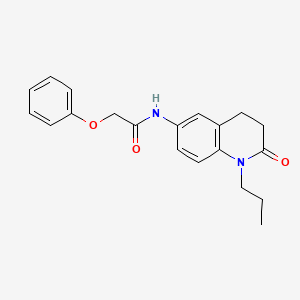

![7-Methoxy-1, 2-dihydrospiro[indole-3,4-piperidine]-2-one hydrochloride](/img/structure/B2515795.png)

![3-[(4-Chlorobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2515796.png)

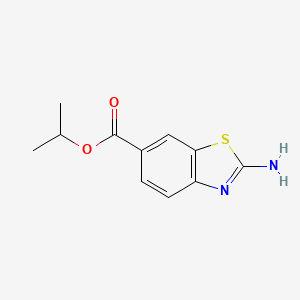

![(E)-3-((2-methoxy-5-methylphenyl)amino)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2515797.png)

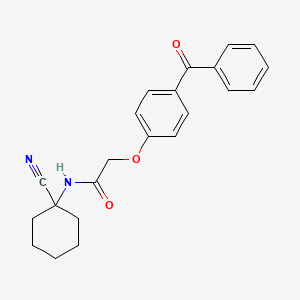

![ethyl 5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2515801.png)

![N-(3-chloro-4-methoxyphenyl)-2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2515802.png)

![N-(2,4-difluorophenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2515806.png)

![N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2515808.png)